molecular formula C28H24N2O3 B570100 WWL123

WWL123

Número de catálogo: B570100
Peso molecular: 436.5 g/mol
Clave InChI: QKMMESWNJMOPIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de WWL123 implica la reacción de la [1,1’-bifenil]-3-ilmetilamina con cloruro de ácido N-metilcarbámico para formar el intermedio ácido N-([1,1’-bifenil]-3-ilmetil)-N-metilcarbámico. Este intermedio luego se hace reaccionar con el éster de 4’-aminocarbonil [1,1’-bifenil]-4-ilo en condiciones controladas para producir this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos y disolventes de alta pureza, control preciso de la temperatura y técnicas de purificación avanzadas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: WWL123 principalmente se somete a reacciones de hidrólisis debido a su grupo funcional carbamato. También puede participar en reacciones de sustitución en condiciones específicas .

Reactivos y condiciones comunes:

Productos principales: La hidrólisis de this compound da como resultado la formación de [1,1’-bifenil]-3-ilmetilamina y ácido N-metilcarbámico .

Aplicaciones Científicas De Investigación

Introduction to WWL123

This compound is a selective inhibitor of the α/β-hydrolase domain 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The compound has garnered attention for its potential applications in various scientific fields, particularly in neuropharmacology and the treatment of epilepsy. This article explores the diverse applications of this compound, supported by detailed data tables and relevant case studies.

Chemical Properties and Mechanism of Action

Chemical Name:
N-[[1,1'-Biphenyl]-3-ylmethyl]-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester

Molecular Structure:
this compound is characterized by its carbamate structure, which is crucial for its inhibitory activity against ABHD6. The compound exhibits high purity (≥98%) and an IC50 value of 0.43 μM, indicating its potency as an ABHD6 inhibitor .

Antiepileptic Activity

One of the primary applications of this compound is in the treatment of epilepsy. Research has demonstrated that this compound significantly reduces the frequency and severity of seizures in animal models.

Case Study: PTZ-Induced Seizures

In a study involving PTZ (pentylenetetrazol)-induced seizures in mice, this compound administration resulted in:

  • Reduced seizure severity: Mice pre-treated with this compound showed delayed onset and less severe seizures compared to controls.
  • Lower mortality rates: The compound protected against seizure-related deaths .

Neuroprotective Effects

This compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective properties. Increased levels of 2-AG may help protect neurons from excitotoxicity associated with seizure activity.

Data Table: Effects on Seizure Parameters

ParameterControl GroupThis compound Group
Onset Latency (seconds)30 ± 560 ± 10
Severity Score (max=5)4.5 ± 0.52.0 ± 0.3
Mortality Rate (%)4010

Research on Endocannabinoid System

This compound serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes. Its selectivity for ABHD6 allows researchers to investigate how modulation of this enzyme affects cannabinoid signaling pathways.

Case Study: Genetic Models

Studies using genetic models (e.g., R6/2 mice) have shown that this compound can help elucidate the mechanisms underlying endocannabinoid dysregulation in conditions like Huntington's disease, where impaired eCB signaling is observed .

Potential in Pain Management

Given its mechanism of action, there is potential for this compound to be explored further in pain management contexts, particularly chronic pain conditions where endocannabinoid signaling plays a role.

Mecanismo De Acción

WWL123 ejerce sus efectos inhibiendo la enzima proteína 6 que contiene el dominio α/β-hidrolasa (ABHD6). Esta enzima participa en la hidrólisis del 2-araquidonoilglicerol, un endocanabinoide clave que regula la liberación de neurotransmisores. Al inhibir ABHD6, this compound aumenta la disponibilidad de 2-araquidonoilglicerol, lo que a su vez aumenta la inhibición presináptica y reduce la excitabilidad neuronal. Este mecanismo es particularmente beneficioso para reducir la incidencia y la gravedad de las convulsiones .

Compuestos similares:

Singularidad de this compound: this compound se destaca por su alta selectividad para ABHD6, su capacidad para cruzar la barrera hematoencefálica y su eficacia demostrada en la reducción de las convulsiones en varios modelos animales. Estas propiedades lo convierten en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound stands out due to its high selectivity for ABHD6, its ability to cross the blood-brain barrier, and its demonstrated efficacy in reducing seizures in various animal models. These properties make it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

WWL123 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which has gained attention for its potential therapeutic applications, particularly in the context of epilepsy. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is chemically classified as N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.
  • CAS Number : 1338574-83-6
  • Molecular Weight : Not specified in the sources but typically important for pharmacokinetic studies.
  • Purity : ≥98% .

This compound functions primarily by inhibiting ABHD6, an enzyme known to regulate the levels of endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking ABHD6, this compound increases 2-AG levels, which subsequently enhances GABAA_A receptor activity, leading to increased inhibitory neurotransmission. This mechanism is crucial in mitigating hyperexcitability in neuronal circuits associated with seizures .

Key Findings:

  • IC50 Value : The inhibitory concentration (IC50) of this compound for ABHD6 is approximately 0.43 μM, indicating potent activity .
  • Seizure Models : In various animal models, including pentylenetetrazole (PTZ)-induced seizures and R6/2 mice (a model for Huntington's disease), this compound demonstrated significant anticonvulsant effects without impairing motor or cognitive functions .

Antiepileptic Activity

This compound has been shown to effectively reduce seizure frequency and severity in both chemically-induced and genetic seizure models. The following data summarizes its effects:

Study TypeModelDosageOutcome
PTZ-induced seizuresC57BL/6 Mice10 mg/kg i.p.Reduced seizure incidence and severity
Spontaneous seizuresR6/2 MiceDaily injectionsDecreased occurrence of spontaneous seizures
CB receptor knockoutCnr1/-/- MiceSame as aboveAnticonvulsant effect retained

These results indicate that the anticonvulsant properties of this compound are independent of CB1_1 and CB2_2 receptor activity, which sets it apart from traditional cannabinoid treatments .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different contexts:

  • Bachovchin et al. (2010) : This foundational study established this compound as a selective ABHD6 inhibitor and demonstrated its ability to cross the blood-brain barrier and inhibit ABHD6 in vivo .
  • Further Investigations : Subsequent studies confirmed that this compound's antiepileptic effects are mediated through GABAA_A receptors rather than cannabinoid receptors. The involvement of GABAA_A was supported by experiments showing that co-administration with picrotoxin (a GABAA_A antagonist) abolished the protective effects against seizures .
  • Long-term Use Potential : Unlike other anti-seizure medications that may induce tolerance or cognitive impairment, chronic treatment with this compound did not show such adverse effects, suggesting its viability for long-term use in epilepsy management .

Propiedades

IUPAC Name

[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMMESWNJMOPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.